REACTION_SMILES
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[CH3:19][C:20](=[O:21])[CH3:22].[CH:1](=[O:2])[c:3]1[cH:4][cH:5][c:6](-[c:8]2[s:9][c:10](-[c:13]3[s:14][cH:15][cH:16][cH:17]3)[cH:11][cH:12]2)[s:7]1.[OH2:18]>>[C:1](=[O:2])([c:3]1[cH:4][cH:5][c:6](-[c:8]2[s:9][c:10](-[c:13]3[s:14][cH:15][cH:16][cH:17]3)[cH:11][cH:12]2)[s:7]1)[OH:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(-c2ccc(-c3cccs3)s2)s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(O)c1ccc(-c2ccc(-c3cccs3)s2)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |